molecular formula C7H6FNO2 B1294474 2-Fluoro-6-nitrotoluene CAS No. 769-10-8

2-Fluoro-6-nitrotoluene

Cat. No. B1294474
CAS RN: 769-10-8
M. Wt: 155.13 g/mol
InChI Key: GXPIVRKDWZKIKZ-UHFFFAOYSA-N
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Description

2-Fluoro-6-nitrotoluene (FNT) is a chemical compound that has been the subject of various studies due to its importance as an intermediate in medical and organic synthesis applications. The compound is characterized by the presence of a fluorine atom and a nitro group attached to a toluene ring, which significantly alters its chemical and physical properties compared to toluene itself.

Synthesis Analysis

The synthesis of related fluorinated aromatic compounds has been explored in the literature. A highly efficient method for the synthesis of 2-fluoro-2-nitrostyrenes, which are structurally similar to FNT, involves the radical nitration of 2-bromo-2-fluorostyrenes with iron(III) nitrate nonahydrate. This process yields the corresponding α-fluoro-nitroalkenes with high selectivity and in isolated yields up to 92% . Additionally, 2-Bromo-6-fluorotoluene, a compound closely related to FNT, has been synthesized from 2-Amino-6-nitrotoluene through a series of reactions including Gattermann diazonium salt substitution, reduction, and Schiemann reaction, with a yield of 51.8% .

Molecular Structure Analysis

The molecular structure and conformational behavior of FNT have been investigated using density functional theory (DFT) calculations. The vibrational wavenumbers were computed at DFT levels, and complete vibrational assignments were made based on normal coordinate calculations. The results of these analyses were compared with experimental values from Fourier transform infrared (FTIR) and Fourier transform (FT) Raman vibrational wavenumbers, providing insights into the structural stability of FNT .

Chemical Reactions Analysis

While specific chemical reactions of FNT are not detailed in the provided papers, the studies of related fluorinated aromatic compounds suggest that FNT could potentially undergo similar reactions due to the presence of reactive functional groups. The fluorine atom and nitro group on the aromatic ring can influence the reactivity and selectivity of subsequent chemical transformations .

Physical and Chemical Properties Analysis

The physical and chemical properties of FNT can be inferred from vibrational spectroscopy studies. The vibrational spectra of FNT and its comparison with other toluene derivatives provide information about the influence of substituents on the toluene ring. The vibrational analysis, supported by normal coordinate analysis (NCA), helps in understanding the stability and reactivity of the molecule. The assignments of bands to various normal modes of the molecules were also carried out, contributing to a deeper understanding of the compound's properties .

Scientific Research Applications

  • Summary of the Application : 2-Fluoro-6-nitrotoluene is used as a starting material in the synthesis of 4-fluoroindole . Indoles are a class of organic compounds that are widely used in medicinal chemistry and drug discovery due to their biological activity.
  • Methods of Application or Experimental Procedures : The specific experimental procedure is known as the Leimgruber-Batcho procedure . While the exact details of the procedure were not found, the Leimgruber-Batcho procedure typically involves the conversion of an arylamine to an indole through a series of reactions including diazotization, coupling, and cyclization.
  • Results or Outcomes : The outcome of this procedure is the production of 4-fluoroindole . The yield, purity, and other quantitative data were not specified in the sources found.

Safety And Hazards

2-Fluoro-6-nitrotoluene is classified as a combustible liquid. It is harmful if swallowed, in contact with skin, or if inhaled. It causes skin irritation and serious eye irritation. It may also cause respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray, and to use only outdoors or in a well-ventilated area .

properties

IUPAC Name

1-fluoro-2-methyl-3-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H6FNO2/c1-5-6(8)3-2-4-7(5)9(10)11/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXPIVRKDWZKIKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50227689
Record name 2-Fluoro-6-nitrotoluene
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Molecular Weight

155.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Fluoro-6-nitrotoluene

CAS RN

769-10-8
Record name 1-Fluoro-2-methyl-3-nitrobenzene
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Record name 2-Fluoro-6-nitrotoluene
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Record name 769-10-8
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Record name 2-Fluoro-6-nitrotoluene
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Record name 2-fluoro-6-nitrotoluene
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Record name 2-FLUORO-6-NITROTOLUENE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
27
Citations
V Krishnakumar, S Dheivamalar - … Work in all Aspects of Raman …, 2009 - Wiley Online Library
… The conformational behavior and structural stability of 2-fluoro-6-nitrotoluene (FNT) were investigated by utilizing density functional theory (DFT) with the standard B3LYP/6-311+G …
G Valkanas, H Hopff - Journal of the Chemical Society (Resumed), 1963 - pubs.rsc.org
… 2-Fluoro-6-nitrotoluene with concentrated nitric acid at 100" has been reported to yield some 2-fluoro-6-nitrobenzoic acid. In this way 4-fluoro-2- and 2-fluoro-4-nitrobenzoic acid were …
Number of citations: 1 pubs.rsc.org
FL Allen, JC Brunton, H Suschitzky - Journal of the Chemical Society …, 1955 - pubs.rsc.org
… We failed to separate 2-fluoro-6-nitrotoluene, the starting material, from the nitration product of o-fluorotoluene by fractional distillation, as described by Schiemann (Ber., 1929, 62, 1794)…
Number of citations: 11 pubs.rsc.org
M Bentov, Z Pelchowicz, A Levy - Israel Journal of Chemistry, 1964 - Wiley Online Library
… A mixture of 2-fluoro-6-nitrotoluene (III) [8J (40 g) in carbon tetrachloride (250 ml), N-bromosuccinimide (46 g) and benzoyl peroxide (1 g) refluxed for 6-7 hours, gave in the same way …
Number of citations: 19 onlinelibrary.wiley.com
片山正人, 加藤康仁, 秦野利基, 羽鳥真… - Journal of Pesticide …, 1998 - jlc.jst.go.jp
… 3): 4-fluoroindole, prepared from 2fluoro-6-nitrotoluene as the starting material by the method of Batcho and Leimgruber, 13) was coupled with a Schiff base, and subsequent cyanide …
Number of citations: 13 jlc.jst.go.jp
GG Smith, GO Larson - Journal of the American Chemical Society, 1960 - ACS Publications
Previous papers have reported the migratory ratiosin the alkaline rearrangement of substituted benzils and phenanthrene-quinones. 1’" 1 A very marked proximity effect was noted in …
Number of citations: 8 pubs.acs.org
A Tsotinis, J Gourgourinis, A Eleutheriades… - Medicinal …, 2007 - ingentaconnect.com
… Thus, after some experimentation with Leimgruber-Batcho’s indole synthesis [32] we found that condensation of 2-fluoro6-nitrotoluene (16) with hot dimethylformamide dimethyl acetal (…
Number of citations: 7 www.ingentaconnect.com
IK Barben, H Suschitzky - Journal of the Chemical Society (Resumed), 1960 - pubs.rsc.org
… Pouring the mixture into dilute hydrochloric acid followed by steam-distillation gave 2-fluoro-6-nitrotoluene (0-25 g.) , which on reduction by stannous chloride and benzoylation gave the …
Number of citations: 6 pubs.rsc.org
MP Dickens, P Roxburgh, A Hock, M Mezna… - Bioorganic & medicinal …, 2013 - Elsevier
… Thus 2-fluoro-6-nitrobenzaldehyde was prepared from 2-fluoro-6-nitrotoluene by the nitrone method, 26 whereas 2-chloro-4-nitrobenzaldehyde 27 was prepared from methyl 2-…
Number of citations: 25 www.sciencedirect.com
GP Fagan, CB Chapleo, AC Lane… - Journal of medicinal …, 1988 - ACS Publications
… A solution of diethyl oxalate (23 mL, 0.17 mmol) and 2-fluoro-6-nitrotoluene (19 mL, 0.15 mmol) in dry ethanol was added dropwise to a stirred solution of potassium ethoxide [from …
Number of citations: 41 pubs.acs.org

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